(Z)-4-(5-(benzo[d][1,3]dioxol-5-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(2,3-dimethylphenyl)butanamide
Description
“(Z)-4-(5-(Benzo[d][1,3]dioxol-5-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(2,3-dimethylphenyl)butanamide” is a thiazolidinone derivative characterized by a 2-thioxothiazolidin-4-one core substituted with a benzo[d][1,3]dioxol-5-ylmethylene group at the 5-position and an N-(2,3-dimethylphenyl)butanamide moiety at the 3-position. The Z-configuration of the benzylidene double bond is critical for its stereochemical and biological properties. The benzo[d][1,3]dioxole (piperonyl) group enhances metabolic stability and binding affinity to biological targets, while the 2,3-dimethylphenyl substituent may influence lipophilicity and pharmacokinetic profiles .
Properties
IUPAC Name |
4-[(5Z)-5-(1,3-benzodioxol-5-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(2,3-dimethylphenyl)butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O4S2/c1-14-5-3-6-17(15(14)2)24-21(26)7-4-10-25-22(27)20(31-23(25)30)12-16-8-9-18-19(11-16)29-13-28-18/h3,5-6,8-9,11-12H,4,7,10,13H2,1-2H3,(H,24,26)/b20-12- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOHGGNIZTFUIOF-NDENLUEZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)CCCN2C(=O)C(=CC3=CC4=C(C=C3)OCO4)SC2=S)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=CC=C1)NC(=O)CCCN2C(=O)/C(=C/C3=CC4=C(C=C3)OCO4)/SC2=S)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-4-(5-(benzo[d][1,3]dioxol-5-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(2,3-dimethylphenyl)butanamide is a complex compound that integrates several pharmacologically relevant structural motifs. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on diverse research findings.
Structural Overview
The compound features:
- A thiazolidinone core , which is known for its role in various biological activities.
- A benzo[d][1,3]dioxole moiety , often associated with anti-inflammatory effects.
- An amide linkage that enhances pharmacological properties.
Antioxidant Activity
Studies have indicated that compounds with similar structures exhibit significant antioxidant properties. The thiazolidinedione class, to which this compound belongs, has been shown to scavenge free radicals effectively, thereby reducing oxidative stress in cellular models .
Antidiabetic Potential
Thiazolidinediones are primarily recognized for their antidiabetic effects. They enhance insulin sensitivity by activating peroxisome proliferator-activated receptors (PPARs), particularly PPARγ. This mechanism promotes glucose uptake and lipid metabolism . In vivo studies demonstrated that derivatives of thiazolidinedione significantly lower blood glucose levels in diabetic models .
Anticancer Properties
Preliminary data suggest that this compound may possess anticancer activity. Similar thiazolidinedione derivatives have been reported to inhibit cell proliferation in various cancer cell lines, potentially through the modulation of cell cycle regulators and apoptosis pathways . For instance, compounds with a thiazolidinone structure have shown promise against breast and liver cancer cells by inducing apoptosis and inhibiting tumor growth.
Antimicrobial Effects
The compound's structural features suggest potential antimicrobial properties. Thiazolidinediones have been documented to inhibit bacterial growth by targeting essential enzymes involved in bacterial DNA replication. This mechanism could be relevant for developing new antimicrobial agents.
The biological effects of this compound likely involve several molecular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes such as DNA gyrase and cyclin-dependent kinases (CDKs), which are crucial for cell division and proliferation.
- Receptor Modulation : By interacting with PPARs, it can enhance insulin sensitivity and regulate metabolic pathways.
- Apoptotic Pathways : It may activate apoptotic signaling cascades in cancer cells, leading to programmed cell death.
Case Studies and Research Findings
Scientific Research Applications
The compound (Z)-4-(5-(benzo[d][1,3]dioxol-5-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(2,3-dimethylphenyl)butanamide has garnered attention in various scientific fields due to its potential applications in medicinal chemistry, particularly in the development of therapeutic agents. This article explores the compound's structural characteristics, biological activities, and potential applications based on current research findings.
Structural Characteristics
The compound's structure comprises several notable features:
- Thiazolidinone Core : The thiazolidinone ring is known for its biological activity, particularly in anti-inflammatory and antibacterial contexts.
- Benzo[d][1,3]dioxole Moiety : This aromatic structure is often associated with compounds that exhibit antioxidant and anticancer properties.
- Dimethylphenyl Group : The presence of this group may enhance the lipophilicity of the compound, potentially improving its bioavailability.
Antibacterial Properties
Research indicates that compounds similar to This compound demonstrate significant antibacterial activity. For example, thiazolidinone derivatives have been shown to inhibit bacterial growth effectively against various strains, including resistant ones .
Anti-inflammatory Effects
Studies have highlighted the anti-inflammatory potential of thiazolidinone derivatives. The compound has been observed to reduce inflammatory responses in animal models by inhibiting leukocyte recruitment and cytokine production . These effects are particularly relevant in conditions such as acute peritonitis and vascular injuries.
Anticancer Activity
The benzo[d][1,3]dioxole component is associated with anticancer properties. Compounds containing this moiety have been investigated for their ability to induce apoptosis in cancer cells and inhibit tumor growth . The specific mechanism of action may involve modulation of signaling pathways related to cell proliferation and survival.
Drug Development
The unique structural features of This compound make it a candidate for further development into therapeutic agents. Its dual action as an antibacterial and anti-inflammatory agent opens avenues for treating infections that are complicated by inflammatory responses.
Formulation Improvements
Recent advancements focus on enhancing the pharmacokinetic profiles of compounds like this one through novel formulations. Improved solubility and stability can lead to better therapeutic outcomes . Research into crystalline forms and salts is ongoing to optimize these properties.
Case Studies
Several studies have documented the efficacy of similar compounds in preclinical models:
- Acute Inflammation Model : In mice, compounds with a thiazolidinone structure reduced inflammation markers significantly compared to controls .
- Antibacterial Efficacy : In vitro assays showed that derivatives exhibited inhibitory effects on multidrug-resistant bacterial strains .
- Cancer Cell Line Studies : Testing against various cancer cell lines revealed that certain derivatives induced apoptosis at micromolar concentrations .
Chemical Reactions Analysis
Oxidation Reactions
The thioxothiazolidinone ring’s sulfur atom and exocyclic double bond are susceptible to oxidation. Key findings include:
-
Mechanism : Oxidation of the thioxo group proceeds via electrophilic attack, forming intermediates that stabilize through resonance within the thiazolidinone ring .
Reduction Reactions
The compound’s reducible sites include the thioxo group and the benzodioxole ring:
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Key Insight : Reduction of the thioxo group to thiol enhances nucleophilicity, enabling subsequent alkylation or acylation.
Substitution Reactions
The thioxothiazolidinone core participates in nucleophilic substitutions:
| Nucleophile | Reaction Site | Products |
|---|---|---|
| Amines | Thioxo sulfur | Thioether derivatives |
| Grignard reagents | Exocyclic double bond | Addition products |
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Example : Treatment with methylamine replaces the thioxo sulfur, forming a methylthioether derivative .
Hydrolysis Reactions
The butanamide group undergoes hydrolysis under acidic or basic conditions:
| Conditions | Products |
|---|---|
| HCl (6M), reflux | 4-Aminobutanolic acid + 2,3-dimethylaniline |
| NaOH (10%), 60°C | Carboxylate salt + free amine |
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Stability : The benzodioxole ring remains intact under mild hydrolysis but degrades in strong acidic conditions (pH < 2) .
Cycloaddition and Ring-Opening Reactions
The exocyclic double bond participates in [4+2] Diels-Alder reactions:
| Dienophile | Product |
|---|---|
| Maleic anhydride | Six-membered adduct with fused bicyclic structure |
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Outcome : Cycloaddition modifies the compound’s planar structure, potentially altering biological activity .
Salt Formation
The butanamide’s terminal carboxylic acid group forms salts with amines:
| Amine | Salt Type | Solubility |
|---|---|---|
| Monoethanolamine | Bis-monoethanolamine salt | Improved aqueous solubility (up to 15 mg/mL) . |
Thermal Degradation
At temperatures >150°C, the compound decomposes into:
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Primary products : CO₂, H₂S, and fragmented aromatic compounds.
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Mechanism : Radical-mediated cleavage of the thiazolidinone ring dominates.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound belongs to a broader class of (Z)-5-(substituted benzylidene)-2-thioxothiazolidin-4-one derivatives. Key structural variations among analogues include:
Key Observations:
- Benzylidene Substituents: The benzo[d][1,3]dioxole group in the target compound provides electron-donating methoxy bridges, enhancing π-π stacking interactions compared to simpler aryl groups (e.g., 4-methylbenzylidene in 6609-05-8) .
- Stereochemistry: The Z-configuration in the target compound contrasts with E-isomers (e.g., 6367-06-2), which exhibit distinct spatial arrangements that may alter bioactivity .
Pharmacological and Physicochemical Properties
- Antimicrobial Activity: Thiazolidinones with electron-rich benzylidene groups (e.g., benzo[d][1,3]dioxole) show enhanced activity against Gram-positive bacteria due to improved membrane penetration .
- Metabolic Stability: The 2,3-dimethylphenyl group may reduce oxidative metabolism compared to unsubstituted phenyl groups, extending half-life .
- Solubility: Higher molecular weight and lipophilic substituents (e.g., 4-ethylbenzylidene in 6367-06-2) likely decrease aqueous solubility compared to the target compound .
Q & A
Q. What are the foundational synthetic routes for (Z)-4-(5-(benzo[d][1,3]dioxol-5-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(2,3-dimethylphenyl)butanamide?
The compound can be synthesized via a multi-step condensation approach. A key step involves the reaction of a thioxothiazolidinone core with a substituted benzaldehyde derivative under basic conditions (e.g., NaOH or KOH in ethanol/methanol). For example, analogous syntheses employ reflux conditions to form the (Z)-configured benzylidene moiety, followed by coupling with N-(2,3-dimethylphenyl)butanamide . Purification typically involves column chromatography or recrystallization to isolate stereoisomers.
Q. How can researchers confirm the stereochemical configuration of the benzylidene group?
Nuclear Overhauser Effect (NOE) NMR experiments are critical for distinguishing (Z) and (E) isomers. For instance, irradiation of the benzylidene proton can reveal spatial proximity to adjacent substituents. Additionally, single-crystal X-ray diffraction provides definitive confirmation, leveraging software like SHELX for structure refinement .
Q. What spectroscopic techniques are essential for characterizing this compound?
Key methods include:
Q. What preliminary biological assays are recommended to evaluate its pharmacological potential?
Begin with in vitro cytotoxicity assays (e.g., MTT against cancer cell lines) and antimicrobial screening (e.g., agar diffusion for bacterial/fungal strains). Dose-response curves (IC₅₀/EC₅₀) and selectivity indices (vs. normal cells) should be calculated. Thiazolidinone derivatives often target enzymes like cyclooxygenase or kinases, so enzyme inhibition assays are also advised .
Q. How can researchers optimize reaction yields during synthesis?
Use Design of Experiments (DoE) to systematically vary parameters (e.g., temperature, solvent, catalyst). For example, a central composite design can identify optimal reflux time and base concentration. Flow chemistry methods may enhance reproducibility and scalability, as demonstrated in analogous heterocyclic syntheses .
Advanced Research Questions
Q. How can computational modeling aid in understanding structure-activity relationships (SAR)?
Molecular docking (e.g., AutoDock Vina) can predict binding modes to target proteins (e.g., kinases or DNA topoisomerases). Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) reveal electronic properties (HOMO-LUMO gaps) and reactive sites for further derivatization . Pair these with molecular dynamics (MD) simulations to assess stability of ligand-receptor complexes over time .
Q. What strategies resolve contradictions in crystallographic data vs. computational predictions?
Cross-validate X-ray-derived bond lengths/angles with DFT-optimized geometries. Use Mercury software to analyze packing interactions (e.g., π-stacking, hydrogen bonds) that may influence solid-state vs. solution-phase conformations. If discrepancies persist, consider twinning or disorder in the crystal lattice and reprocess data with SHELXL .
Q. How can substituent modifications enhance bioactivity while minimizing toxicity?
Perform SAR studies by systematically replacing the benzo[d][1,3]dioxol-5-yl or 2,3-dimethylphenyl groups. For example:
- Introduce electron-withdrawing groups (e.g., -NO₂, -CF₃) to boost electrophilicity.
- Replace the butanamide chain with sulfonamide or urea moieties to improve solubility. Use in silico toxicity predictors (e.g., ProTox-II) to prioritize candidates with low hepatotoxicity risk .
Q. What advanced analytical methods quantify trace impurities in the compound?
Employ LC-MS/MS with multiple reaction monitoring (MRM) to detect sub-1% impurities. High-performance liquid chromatography (HPLC) coupled with diode-array detection (DAD) can resolve stereoisomers. For metal contaminants, inductively coupled plasma mass spectrometry (ICP-MS) is recommended .
Q. How can researchers validate the compound’s mechanism of action in complex biological systems?
Use CRISPR-Cas9 gene editing to knockout putative targets (e.g., apoptosis-related proteins) in cell lines and assess resistance. Transcriptomic profiling (RNA-seq) or proteomics (LC-MS/MS) can identify differentially expressed pathways. For in vivo validation, employ xenograft models with pharmacokinetic monitoring of plasma/tissue concentrations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
